molecular formula C16H13NO B102281 (1-Methylindol-3-yl)-phenylmethanone CAS No. 19012-01-2

(1-Methylindol-3-yl)-phenylmethanone

Cat. No.: B102281
CAS No.: 19012-01-2
M. Wt: 235.28 g/mol
InChI Key: STRIBORQTQQOGQ-UHFFFAOYSA-N
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Description

(1-Methylindol-3-yl)-phenylmethanone: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features a phenylmethanone group attached to the 1-methylindole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindol-3-yl)-phenylmethanone typically involves the condensation of 1-methylindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Methylindol-3-yl)-phenylmethanone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry: (1-Methylindol-3-yl)-phenylmethanone is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals targeting these activities.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are tested for efficacy against various diseases.

Industry: The compound finds applications in the manufacture of dyes, pigments, and other specialty chemicals. It is also used in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (1-Methylindol-3-yl)-phenylmethanone involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

  • 1-Methylindole-3-carboxaldehyde
  • 3-Formyl-1-methylindole
  • 1-Methylindole-2-carboxaldehyde

Comparison: (1-Methylindol-3-yl)-phenylmethanone is unique due to the presence of the phenylmethanone group, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylindol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-17-11-14(13-9-5-6-10-15(13)17)16(18)12-7-3-2-4-8-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRIBORQTQQOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358480
Record name Methanone, (1-methyl-1H-indol-3-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19012-01-2
Record name Methanone, (1-methyl-1H-indol-3-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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